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Cat. No.: B15545125 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
MS177 is a highly effective and fast-acting proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the histone methyltransfera

Zeste Homolog 2). As a key component of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation and is freq

various cancers. MS177 offers a novel therapeutic strategy by not only inhibiting the enzymatic activity of EZH2 but also by mediating its complete rem

environment. This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of MS177, including detailed

and a visualization of its mechanism of action.

Chemical Structure and Properties
MS177 is a heterobifunctional molecule that consists of three key components: a ligand for the EZH2 protein (the EZH2 inhibitor C24), a ligand for the

ubiquitin ligase (pomalidomide), and a polyethylene glycol (PEG) linker that connects the two ligands. This tripartite structure enables MS177 to recru

to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein.[1]

Chemical Structure
The chemical structure of MS177 is presented below:

IUPAC Name: N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-6-(6-(4-(2-(3-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-

yl)amino)ethoxy)propanamido)ethyl)piperazin-1-yl)pyridin-3-yl)-1-isopropyl-1H-indazole-4-carboxamide

SMILES:

O=C(C1=CC(C2=CC=C(N3CCN(CCNC(CCOCCNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=O)CC3)N=C2)=CC7=C1C=NN7C(C)C)NC

Physicochemical Properties
Property Value Reference

Molecular Formula C48H55N11O8 [3]

Molecular Weight 914.04 g/mol

CAS Number 2225938-86-1

Appearance Solid powder [3]

Color White to beige

Solubility Soluble in DMSO [3]

Storage Store at -20°C for long-term storage. [3]

Mechanism of Action
MS177 functions as a PROTAC, a molecule designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectiv

protein.
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The mechanism of action of MS177 can be summarized in the following steps:

Ternary Complex Formation: MS177, due to its bifunctional nature, simultaneously binds to both the EZH2 protein and the CRBN E3 ubiquitin ligas

complex.

Ubiquitination: The recruitment of CRBN to EZH2 facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine r

EZH2.

Proteasomal Degradation: The polyubiquitinated EZH2 is then recognized and targeted for degradation by the 26S proteasome.

Recycling of MS177: After the degradation of EZH2, MS177 is released and can participate in another cycle of EZH2 degradation.

This process leads to a significant reduction in the cellular levels of EZH2, thereby inhibiting its canonical (histone methylation) and non-canonical (ge

[3]
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Caption: Mechanism of action of MS177 as a PROTAC degrader of EZH2.

Biological Properties and Activity
MS177 has demonstrated potent and selective degradation of EZH2 in various cancer cell lines, particularly in acute myeloid leukemia (AML). This de

of anti-cancer effects, including inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[4]

In Vitro Activity
Parameter Cell Line Value Reference

EZH2 Degradation (DC50) EOL-1 (AML) 0.2 µM [3]

MV4;11 (AML) 1.5 µM [3]

Cell Viability (EC50) AML cell lines 0.1 - 0.57 µM [2][4]

Apoptosis Induction MOLM-13 (AML) Effective at 24 hours [4]

Colony Formation Inhibition MV4;11 (AML) Effective [4]

Downstream Effects
Degradation of EZH2 by MS177 leads to significant changes in the cellular transcriptome and proteome. Notably, it results in the reactivation of PRC2

suppression of oncogenic pathways driven by the transcription factor c-Myc, with which EZH2 can form a non-canonical complex.[4] Proteomic analys

knockdown can lead to the differential expression of proteins involved in cell proliferation and metabolism, such as stathmin1 and 60S acidic ribosoma
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Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of MS177.

Chemical Synthesis of MS177
The synthesis of MS177 involves a multi-step process that includes the preparation of the EZH2 inhibitor C24, the pomalidomide-linker conjugate, and

following is a representative protocol for the synthesis of PROTACs with similar linkers, as a detailed step-by-step synthesis of MS177 is not publicly a

General Protocol for PROTAC Synthesis via Amide Bond Formation:[6]

Activation of Carboxylic Acid: Dissolve the carboxylic acid-functionalized component (e.g., the linker attached to either the EZH2 inhibitor or the CR

anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Add a peptide coupling reag

and an organic base (e.g., DIPEA, triethylamine) and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

Coupling Reaction: To the activated carboxylic acid solution, add the amine-functionalized component (the other part of the PROTAC). Continue sti

at room temperature overnight.

Reaction Monitoring and Work-up: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectro

completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Purification: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the 

anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel o

performance liquid chromatography (HPLC) to obtain the final PROTAC molecule.

Characterization: Confirm the structure and purity of the synthesized PROTAC using techniques such as 1H NMR, 13C NMR, and high-resolution m

(HRMS).
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Caption: General workflow for the chemical synthesis of a PROTAC like MS177.

Biological Assay Protocols
4.2.1. Cell Viability Assay[4]

Objective: To determine the half-maximal effective concentration (EC50) of MS177 in cancer cell lines.

Procedure:

Seed AML cells (e.g., EOL-1, MV4;11) in a 96-well plate at a density of 1 x 10^4 cells per well.

Treat the cells with a serial dilution of MS177 (typically from 0.01 to 10 µM) or DMSO as a vehicle control.

Incubate the plates for 96 hours at 37°C in a humidified atmosphere with 5% CO2.

Add a cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay, to each well according to the manufacturer's instructions.

Measure the luminescence using a plate reader.

Calculate cell viability as a percentage of the DMSO-treated control and determine the EC50 value using non-linear regression analysis.

4.2.2. Western Blot Analysis for EZH2 Degradation[7]

Objective: To assess the degradation of EZH2 and other proteins of interest following treatment with MS177.
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Procedure:

Seed AML cells in 6-well plates and treat with various concentrations of MS177 or DMSO for the desired time (e.g., 24-36 hours).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Determine the protein concentration of the lysates using a BCA assay.

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against EZH2 (or other target proteins) overnight at 4°C.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

4.2.3. Apoptosis Assay by Flow Cytometry[4]

Objective: To quantify the induction of apoptosis by MS177.

Procedure:

Treat AML cells with the desired concentrations of MS177 or DMSO for 24 hours.

Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

Resuspend the cells in 1X Annexin V binding buffer.

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

Incubate for 15 minutes at room temperature in the dark.

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells

are necrotic.

Conclusion
MS177 is a potent and selective EZH2-targeting PROTAC degrader with significant anti-cancer activity, particularly in hematological malignancies. Its

degradation of EZH2, rather than just inhibiting its enzymatic activity, offers a promising therapeutic strategy to overcome the limitations of traditional 

detailed chemical and biological characterization, along with the established experimental protocols, provide a solid foundation for further preclinical a

MS177 and other EZH2-targeting degraders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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